

2-Nitrobenzoyl Chloride: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrobenzoyl chloride*

Cat. No.: B3031650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzoyl chloride (CAS No. 610-14-0), an aromatic acyl chloride, is a significant intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and advanced materials sectors.^{[1][2]} Its utility stems from the reactivity of the acyl chloride group, which allows for the formation of amides, esters, and other carbonyl derivatives, and the influence of the electron-withdrawing nitro group that enhances the electrophilicity of the carbonyl carbon.^[3] This guide provides a comprehensive overview of the safety, handling, and toxicity of **2-Nitrobenzoyl chloride** to ensure its safe and effective use in a laboratory and research setting.

Chemical and Physical Properties

2-Nitrobenzoyl chloride is a crystalline solid that can appear as a clear, dark brown or yellow to brownish liquid, depending on its purity and the ambient temperature.^{[3][4][5]} It is important to note that it is shock-sensitive.^{[4][5][6]} A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **2-Nitrobenzoyl Chloride**

Property	Value	Reference
Molecular Formula	C ₇ H ₄ CINO ₃	[3][6]
Molecular Weight	185.56 g/mol	[6]
Appearance	Dark brown solid or liquid	[7]
Melting Point	17-20 °C (62.6-68 °F)	[5][7]
Boiling Point	148-149 °C (298.4-300.2 °F) at 9 mmHg	[5][7]
Density	1.404 g/mL at 25 °C	[5]
Flash Point	113 °C (235.4 °F) - closed cup	[8]
Solubility	Decomposes in water. Soluble in many organic solvents.	[5][6]
Refractive Index	n _{20/D} 1.569	[5]

Hazard Identification and Classification

2-Nitrobenzoyl chloride is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[6][7] It may also cause an allergic skin reaction.[1] The Globally Harmonized System (GHS) classification for **2-Nitrobenzoyl chloride** is summarized in Table 2.

Table 2: GHS Hazard Classification for **2-Nitrobenzoyl Chloride**

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Skin Corrosion/Irritation	1B	Danger	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	1		
Skin Sensitization	1	Warning	H317: May cause an allergic skin reaction

Source:[1][6][7]

Toxicity Information

The toxicological properties of **2-Nitrobenzoyl chloride** have not been fully investigated.[7] No specific quantitative data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is available for **2-Nitrobenzoyl chloride**. However, for the related compound 4-Nitrobenzoyl chloride, an oral LD50 in rats has been reported as 5,600 mg/kg, which is associated with behavioral changes such as muscle weakness and ataxia.[9]

Acute and Chronic Health Effects:

- Acute: The primary acute hazard is its corrosive nature. It is an irritant to the skin, eyes, and respiratory system.[4][5][6] Inhalation can cause respiratory irritation, and in severe cases, may lead to lung edema.[1] Ingestion can cause severe burns to the mouth, throat, and esophagus.[1]
- Chronic: Repeated or prolonged exposure may lead to the erosion of teeth and ulceration of the mouth lining.[1] It may also cause a non-allergic condition known as reactive airways dysfunction syndrome (RADS) in some individuals after high-level exposure.[5]

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-Nitrobenzoyl chloride**.

Engineering Controls:

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [7]
- Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][8]

- Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure.[7]
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7]

Handling Procedures:

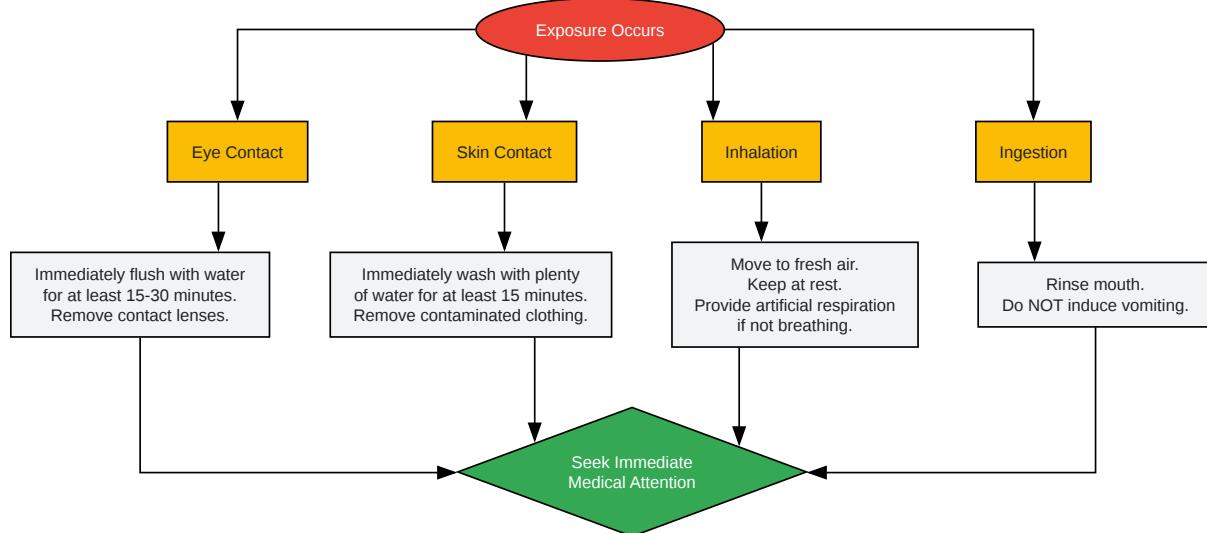
- Avoid breathing dust, fumes, mists, vapors, or spray.[7]
- Do not get in eyes, on skin, or on clothing.[7]
- Wash hands thoroughly after handling.[7]
- Do not eat, drink, or smoke in the handling area.[5]
- It is water-reactive and should be handled under anhydrous conditions to prevent hydrolysis to 2-nitrobenzoic acid.[3]

Storage:

- Store in a cool, dry, and well-ventilated area.[7]
- Keep containers tightly closed.[7]
- Store locked up.[5]
- Keep refrigerated.[7]
- Protect from moisture.[7]
- Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[6][7]

Reactivity and Stability

- Reactivity: **2-Nitrobenzoyl chloride** is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[4][6] It may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[4][6] It also reacts with reducing agents.[6]
- Stability: It is unstable in the presence of moist air or water, as it decomposes.[6][7]
- Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[7]


Emergency Procedures

Immediate action is crucial in the event of exposure or a spill.

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7]
- Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove and wash contaminated clothing before reuse.[7] Seek immediate medical attention.[7]
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[7] Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7]
- Ingestion: Do NOT induce vomiting.[6][7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7]

A logical workflow for first aid is presented in the diagram below.

[Click to download full resolution via product page](#)

First Aid Workflow for **2-Nitrobenzoyl Chloride** Exposure.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, and alcohol-resistant foam are recommended.[7]
- Unsuitable Extinguishing Media: No information available.[7]
- Specific Hazards: The compound is combustible.[5] Thermal decomposition can produce corrosive and toxic fumes.[7] Containers may explode when heated.[5]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

- Personal Precautions: Ensure adequate ventilation.[7] Evacuate personnel to safe areas.[7] Wear appropriate personal protective equipment.[7]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]
- Methods for Containment and Cleaning Up: For solid spills, use dry clean-up procedures and avoid generating dust.[5] For liquid spills, soak up with inert absorbent material.[7] Collect the material in suitable, closed containers for disposal.[7]

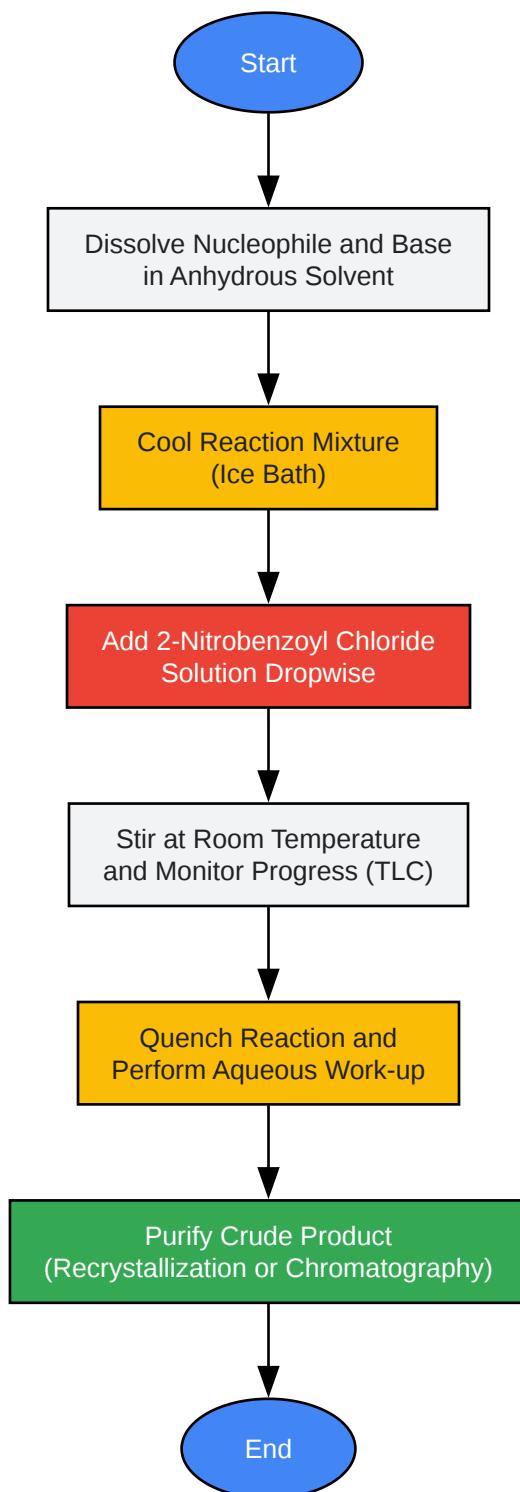
Experimental Protocols

General Synthesis of **2-Nitrobenzoyl Chloride**:

A common method for the synthesis of **2-Nitrobenzoyl chloride** involves the reaction of 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).[7] The general workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

General Synthesis Workflow for **2-Nitrobenzoyl Chloride**.


General Protocol for Acylation Reactions:

2-Nitrobenzoyl chloride is a versatile reagent for acylating nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides. A general protocol for such a reaction is as follows:

- Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an alcohol or amine) and a base (e.g., triethylamine or pyridine) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

- Addition of Acyl Chloride: Cool the solution in an ice bath. To this stirred solution, add a solution of **2-Nitrobenzoyl chloride** in the same anhydrous solvent dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the progress by a suitable technique such as thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding water or a dilute aqueous acid/base solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

The logical flow of a general acylation reaction is illustrated in the diagram below.

[Click to download full resolution via product page](#)

General Workflow for an Acylation Reaction.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.^[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.^[7]

Conclusion

2-Nitrobenzoyl chloride is a valuable chemical intermediate, but its corrosive and reactive nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its hazards, proper use of personal protective equipment, and implementation of appropriate engineering controls are paramount to ensure the safety of laboratory personnel. While comprehensive toxicological data is limited, the available information underscores the importance of minimizing exposure through all routes. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize **2-Nitrobenzoyl chloride** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. 2-Nitrobenzoyl chloride | 610-14-0 [chemicalbook.com]
- 6. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-Nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Nitrobenzoyl Chloride: A Technical Guide to Safety, Handling, and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3031650#safety-handling-and-toxicity-information-for-2-nitrobenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com